![molecular formula C20H17FN4O3S B2922774 N~6~-(4-fluorobenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251693-85-2](/img/structure/B2922774.png)

N~6~-(4-fluorobenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

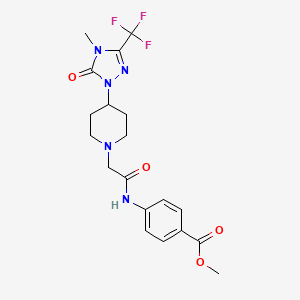

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . These compounds have been found to be versatile in drug design due to their structural similarity with purines . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves an oxidative ring closure of a hydrazine intermediate . A robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .Molecular Structure Analysis

The molecular structure of this compound is likely to contain several key features including hydrogen bond donors and acceptors, and a hydrophobic group . The structure of the [1,2,4]triazolo[4,3-a]pyridine scaffold is relatively simple, yet remarkably versatile .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are diverse. For example, the TP heterocycle has been used in various applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Applications De Recherche Scientifique

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . Compounds with indole scaffolds have been synthesized and tested against a variety of viruses, including influenza and Coxsackie B4 virus, showing promising inhibitory activities . This suggests that our compound could potentially be explored for its efficacy against similar viral pathogens.

Anti-inflammatory Applications

The indole nucleus, which is part of the compound’s structure, is found in many bioactive molecules with anti-inflammatory properties . By studying the compound’s interaction with inflammatory pathways, researchers can develop new therapeutic strategies for treating chronic inflammation-related diseases.

Anticancer Potential

Indole derivatives are known for their anticancer properties . They bind with high affinity to multiple receptors, which is crucial in the development of new cancer therapies . The compound’s structural features could be leveraged to design novel anticancer agents targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Activity

Compounds with an indole nucleus have demonstrated antimicrobial efficacy . The compound could be synthesized into various scaffolds and screened for activity against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic resistance.

Antidiabetic Research

Indole derivatives have been associated with antidiabetic effects . The compound could be investigated for its potential to modulate blood sugar levels, offering a new avenue for diabetes management and treatment.

Antimalarial Applications

The biological activity of indole derivatives extends to antimalarial effects . Research into the compound’s potential as an antimalarial agent could lead to the development of new treatments for this life-threatening disease.

Anticholinesterase Activity

Indole-based compounds have shown anticholinesterase activity , which is important in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be studied for its ability to inhibit cholinesterase, potentially improving cognitive function in affected individuals.

Antioxidant Properties

The indole scaffold is associated with antioxidant properties , which play a role in preventing oxidative stress-related diseases . The compound’s effectiveness as an antioxidant could be evaluated, contributing to the development of therapies for conditions caused by oxidative damage.

Each of these applications represents a unique field of research where the compound could have significant implications. Further studies and clinical trials would be necessary to fully understand and harness the compound’s potential in these areas. The diverse biological activities of indole derivatives underscore the importance of such compounds in pharmaceutical research and development .

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer.

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S/c1-28-18-4-2-3-17(11-18)25(12-15-5-7-16(21)8-6-15)29(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUSYPQOQBWDGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922691.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2922693.png)

![N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2922694.png)

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2922695.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2922698.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2922704.png)

![N-(3-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2922713.png)